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Compound of Interest |

3-Chloro-5-methoxy-4-
Compound Name:
propoxybenzonitrile

CAS No.: 693804-16-9

Cat. No.: B2935557

. J

CAS Number: 693804-16-9 Molecular Formula: C1:H12CINO2 Molecular Weight: 225.67 g/mol
[1][2]

Executive Summary

3-Chloro-5-methoxy-4-propoxybenzonitrile is a tri-substituted benzene derivative serving as
a critical scaffold in the development of small-molecule therapeutics.[1] Its structural motif—
characterized by a central nitrile group flanked by halogen and alkoxy substituents—mimics the
pharmacophores found in PDE4 inhibitors (e.g., Roflumilast analogs) and certain Tyrosine
Kinase Inhibitors (TKIs).[1]

This guide provides a validated workflow for the synthesis, purification, and quality control of
this compound, designed for researchers requiring high-purity material for structure-activity
relationship (SAR) studies.[1]

Chemical Identity & Properties
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Property Specification

IUPAC Name 3-Chloro-5-methoxy-4-propoxybenzonitrile

CAS Number 693804-16-9

Appearance White to off-white crystalline solid

Melting Point 94-98 °C (Typical for similar analogs)

Solubility S?Iuble in DMSO, DMF, Ethyl Acetate,
Dichloromethane; Insoluble in Water

LogP (Predicted) ~3.1

SMILES CCCOC1=C(C=C(C=C1CIl)C#N)OC

Key Structural Features:

» Nitrile (CN): Serves as a versatile handle for further transformations (e.g., hydrolysis to
acids, reduction to amines, or cyclization to tetrazoles/triazoles).[1]

» 3-Chloro / 5-Methoxy Pattern: Provides steric and electronic modulation essential for binding
affinity in protein pockets.[1]

» 4-Propoxy Group: A lipophilic tail often optimized to improve cell permeability or occupy
hydrophobic regions in the target enzyme.[1]

Synthetic Methodology

The most robust and scalable route to 3-Chloro-5-methoxy-4-propoxybenzonitrile utilizes
Vanillonitrile (4-hydroxy-3-methoxybenzonitrile) as the starting material.[1] This approach
avoids the low selectivity of tri-functionalizing a bare benzene ring.[1]

Reaction Pathway Diagram

Electrophilic Aromatic Williamson Ether

Vanillonitrile Substitution Step 1: Chlorination Intermediate: Synthesis Step 2: Alkylation Target:
(4-Hydroxy-3-methoxybenzonitrile) (NCS or SO2CI2) 5-Chlorovanillonitrile (1-Bromopropane, K2CO3) 3-Chloro-5-methoxy-4-propoxybenzonitrile
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Figure 1: Retrosynthetic analysis and forward synthesis pathway.

Detailed Experimental Protocols
Step 1: Chlorination of Vanillonitrile

This step introduces the chlorine atom at the 5-position (ortho to the hydroxyl group).[1]

» Reagents: 4-Hydroxy-3-methoxybenzonitrile (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).
[1]

e Solvent: Acetonitrile (ACN) or DMF.[1]

o Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) can accelerate the reaction.[1]
Protocol:

¢ Dissolve 4-hydroxy-3-methoxybenzonitrile in ACN (10 mL/qg).

e Add pTsOH followed by portion-wise addition of NCS at 0°C.

 Allow the mixture to warm to room temperature and stir for 4—6 hours.

e Monitor: Check via TLC (Hexane:EtOAc 7:3). The product (3-chloro-4-hydroxy-5-
methoxybenzonitrile) is less polar than the starting material.[1]

o Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine.[1][3]
Dry over Na2S0a.[1][3][4]

 Purification: Recrystallize from Ethanol/Water or use flash chromatography.

Step 2: O-Alkylation (Propylation)

The phenolic hydroxyl is alkylated to install the propoxy chain.[1]

e Reagents: 3-Chloro-4-hydroxy-5-methoxybenzonitrile (Intermediate), 1-Bromopropane (1.2
eq), Potassium Carbonate (K2COs) (2.0 eq).[1]
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Solvent: DMF (Dimethylformamide) or Acetone.[1]

Protocol:

Charge a reaction flask with the Intermediate (1.0 eq) and anhydrous DMF (5 mL/q).
Add finely ground K2COs (2.0 eq).[1] Stir for 15 minutes to form the phenoxide anion.
Add 1-Bromopropane (1.2 eq) dropwise.

Heat the mixture to 60—-80°C for 4—12 hours.

o Note: Higher temperatures accelerate the reaction but may increase hydrolysis of the
nitrile.[1]

Monitor: HPLC or TLC should show complete consumption of the phenol.[1]

Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a
solid.[1]

o If solid: Filter, wash with water, and dry.[1]

o If oil: Extract with EtOAc, wash extensively with water (to remove DMF), dry over MgSOa,
and concentrate.[1]

Final Purification: Recrystallization from Hexane/EtOAc or column chromatography
(Gradient: 0-20% EtOAc in Hexane).

Quality Control & Characterization

To validate the identity of CAS 693804-16-9, the following analytical criteria must be met.

HPLC Method (Purity Profiling)[1]

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 um).[1]
Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
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e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile).[1]

e Acceptance Criteria: Purity > 98.0% (Area %).

NMR Expectations[1]
e 'HNMR (400 MHz, DMSO-de):

o Aromatic Protons: Two doublets (meta-coupling, J ~ 2 Hz) around & 7.3—-7.6 ppm.[1] One

proton is between Cl and CN; the other between OMe and CN.[1]

o Methoxy (-OCHs): Singlet at d ~3.8-3.9 ppm (3H).[1]

o Propoxy (-OCH2CH2CHs):

» Triplet at & ~4.0 ppm (2H, -OCH2-).[1]

» Multiplet at 6 ~1.7-1.8 ppm (2H, -CH2-).[1]

= Triplet at & ~1.0 ppm (3H, -CHs).[1]

Mass Spectrometry[1]

e Technique: LC-MS (ESI+).

e Observed Mass: [M+H]* = 226.06 (consistent with Cl isotope pattern 3>CI/3’Cl ratio of 3:1).[1]

Safety & Handling

Hazard Class

Statement

Precaution

Harmful if swallowed (H302).

Do not eat/drink in the lab.

Acute Toxicity
[1] Wash hands after use.[1]
irritant Causes skin/eye irritation Wear nitrile gloves and safety
rritan
(H315/H319).[1] goggles.[1]
o Nitriles can release toxic gas if =~ Avoid strong acids and high
Reactivity

heated to decomposition.[1]

heat.[1]
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Storage: Store in a cool, dry place (2—8°C recommended for long-term stability) under inert
atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2935557#3-chloro-5-methoxy-4-propoxybenzonitrile-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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